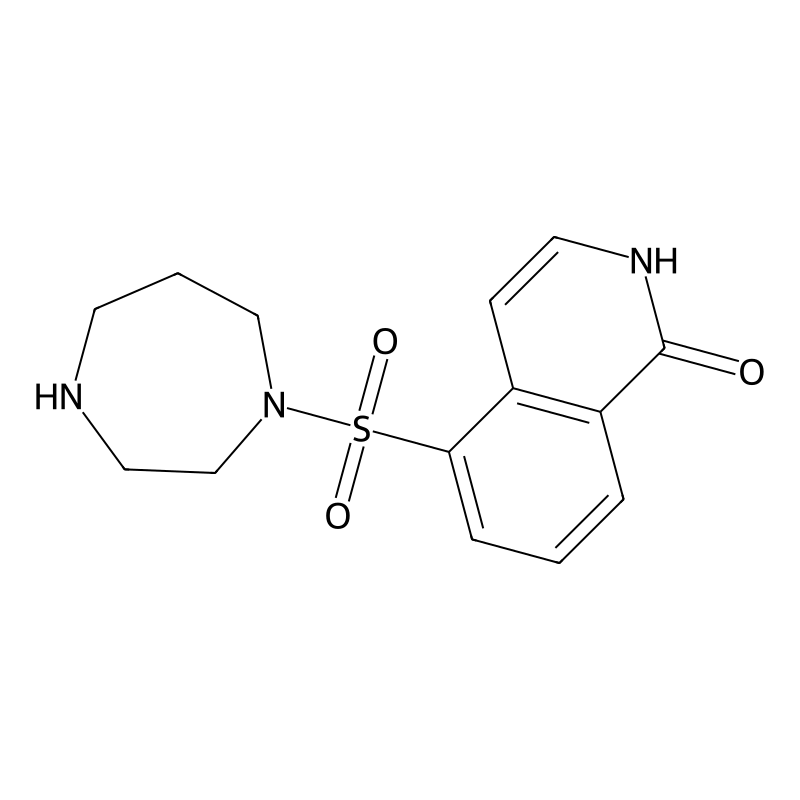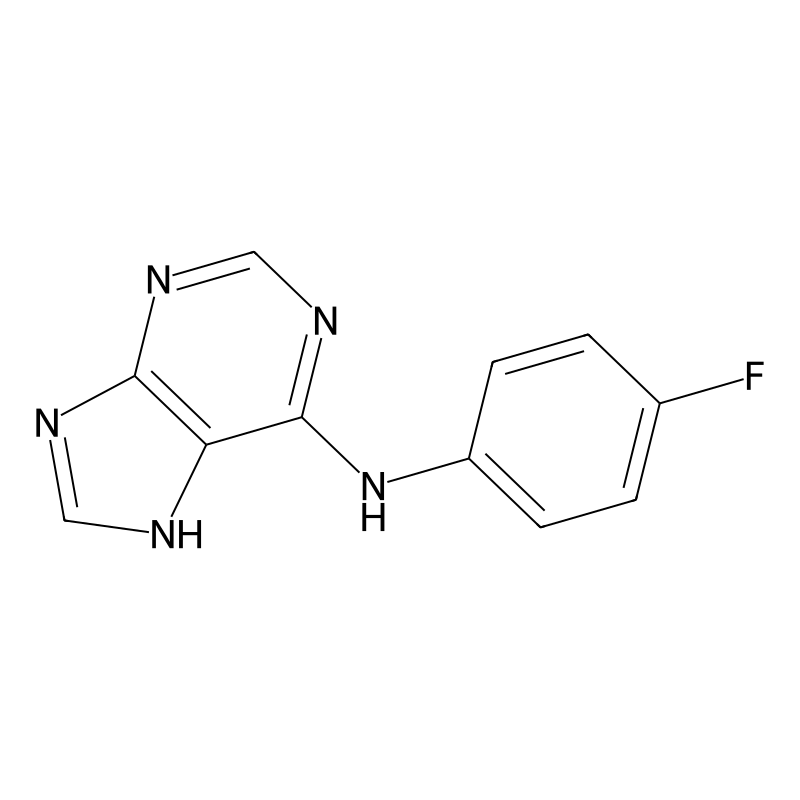CAS No.:103745-39-7
Molecular Formula:C14H17N3O2S
Molecular Weight:291.37 g/mol
Availability:
In Stock
CAS No.:105628-72-6
Molecular Formula:C14H17N3O3S
Molecular Weight:307.37 g/mol
Availability:
In Stock
CAS No.:212631-79-3
Molecular Formula:C17H14ClF2IN2O2
Molecular Weight:478.7 g/mol
Availability:
In Stock
CAS No.:133052-90-1
Molecular Formula:C25H24N4O2
Molecular Weight:412.5 g/mol
Availability:
In Stock
CAS No.:17374-26-4
Molecular Formula:C6HBr4N3
Molecular Weight:434.71 g/mol
Availability:
In Stock
CAS No.:73663-95-3
Molecular Formula:C11H8FN5
Molecular Weight:229.21 g/mol
Availability:
In Stock





